REACTION_CXSMILES
|
[C:1]([N:8]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:9][C:10](O)=[O:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].OS([O-])(=O)=O.[K+]>CCOCC.O>[C:1]([N:8]([CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1)[CH2:9][CH:10]=[O:11])([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])=[O:2] |f:1.2.3.4.5.6,7.8|
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Name
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|
Quantity
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40 g
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Type
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reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)C1CCCCC1
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Name
|
|
Quantity
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550 mL
|
Type
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solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
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Type
|
WASH
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Details
|
washed with 10% citric acid and saturated NaHCO3
|
Type
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CUSTOM
|
Details
|
After drying the solvent
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Type
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CUSTOM
|
Details
|
was removed under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC=O)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |